2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c25-19-5-4-18(23-9-2-8-20-23)21-24(19)14-16-6-10-22(11-7-16)13-17-3-1-12-26-15-17/h2,4-5,8-9,16-17H,1,3,6-7,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXRBFDMNXDGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a synthetic organic molecule with potential therapeutic applications. Its unique structure incorporates a piperidine moiety and a pyrazole ring, which are known to exhibit various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
The molecular formula for the compound is , with a molecular weight of 305.4 g/mol. The structure includes several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.4 g/mol |
| CAS Number | 2195810-38-7 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing pyrazole and piperidine rings have been shown to inhibit cancer cell proliferation in various models. In vitro studies demonstrated that the compound effectively induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of related compounds on MCF-7 cells, revealing an IC50 value of approximately 5 µM for a similar derivative, suggesting that the compound may possess comparable efficacy .
Antimicrobial Activity
Compounds featuring the pyrazole moiety have also been noted for their antimicrobial properties. A recent investigation highlighted that pyrazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Research Findings: Antimicrobial Efficacy
In a comparative analysis, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating potent antimicrobial effects .
The biological activity of 2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is hypothesized to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : The presence of specific functional groups may trigger apoptotic pathways in cancer cells.
- Antimicrobial Mechanisms : By interfering with bacterial metabolic processes or structural integrity.
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Key areas include:
- In Vivo Studies : To assess efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
- Clinical Trials : To evaluate therapeutic efficacy in human subjects.
Q & A
Q. What are the key synthetic strategies for synthesizing 2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one?
The synthesis typically involves multi-step reactions, including:
- Functional group coupling : Piperidine and pyridazine rings are constructed sequentially, with oxan-3-ylmethyl and pyrazole substituents introduced via nucleophilic substitution or cross-coupling reactions.
- Reaction optimization : Solvent polarity (e.g., DMF for polar intermediates), temperature control (40–80°C for amide bond formation), and catalysts (e.g., palladium for Suzuki couplings) are critical for yield and purity .
- Characterization : Nuclear Magnetic Resonance (NMR) for structural confirmation, High-Performance Liquid Chromatography (HPLC) for purity assessment (>95%), and Mass Spectrometry (MS) for molecular weight validation .
Q. How are structural and purity challenges addressed during characterization?
- Spectral interpretation : Assigning proton environments in NMR (e.g., distinguishing piperidin-4-yl methyl protons at δ 2.8–3.2 ppm from pyridazinone aromatic protons at δ 7.0–8.5 ppm) requires comparative analysis with analogous compounds .
- HPLC method development : Reverse-phase C18 columns with acetonitrile/water gradients (5–95% over 20 minutes) resolve polar byproducts. Retention time reproducibility is validated against reference standards .
Q. What are the initial steps for evaluating biological activity?
- In vitro screening : Enzymatic assays (e.g., kinase inhibition) or receptor binding studies (e.g., GPCRs) are conducted at 1–100 µM concentrations. Dose-response curves (IC₅₀ calculations) prioritize compounds for further study .
- Cytotoxicity profiling : Cell viability assays (MTT or resazurin) in HEK-293 or HepG2 cells identify non-toxic concentrations for subsequent mechanistic studies .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of pyridazinone ring formation?
Microwave irradiation (100–150°C, 10–30 minutes) accelerates cyclocondensation reactions, reducing side-product formation (e.g., hydrolyzed intermediates). For example, triazole ring closure under microwave conditions achieves 85% yield vs. 60% with conventional heating . Reaction parameters (power, solvent dielectric constant) must be optimized to avoid decomposition .
Q. What experimental designs resolve contradictions between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability (%F) in rodent models. Low oral absorption (<20%) may explain poor in vivo activity despite strong in vitro potency .
- Metabolite identification : LC-MS/MS analysis of blood/urine samples detects rapid glucuronidation or oxidation of the oxan-3-ylmethyl group, which may deactivate the compound .
Q. How can molecular docking and QSAR models guide target identification?
- Docking simulations : Use PyMOL or AutoDock to predict binding poses in kinase ATP pockets (e.g., EGFR or CDK2). Key interactions include hydrogen bonding between pyridazinone carbonyl and hinge region residues (e.g., Met793 in EGFR) .
- QSAR validation : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize derivatives with enhanced potency .
Q. What methodologies assess environmental impact and degradation pathways?
- Environmental fate studies : Use OECD 308 guidelines to measure biodegradation in soil/water systems. Hydrolysis half-life (t₁/₂ > 30 days) indicates persistence, requiring remediation strategies .
- Ecotoxicology : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity (EC₅₀) tests evaluate ecological risks at 0.1–10 mg/L concentrations .
Q. How are statistical methods applied to ensure reproducibility in pharmacological studies?
- Randomized block designs : Account for variability in cell batches or animal cohorts by assigning treatments randomly within blocks (e.g., 4 replicates per dose group) .
- ANOVA with post-hoc tests : Analyze dose-dependent effects (p < 0.05) and adjust for multiple comparisons using Tukey’s HSD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
